1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid
Description
1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid (Pro-boroPro) is a boronic acid-containing compound with the molecular formula C₉H₁₇BN₂O₃ (CAS 133745-65-0) . It is widely recognized as a potent inhibitor of dipeptidyl peptidase IV (DPP IV), a serine protease involved in glucose metabolism and immune regulation. Pro-boroPro is utilized in biochemical assays to stabilize glucagon-like peptide-1 (GLP-1) and other peptides by preventing proteolytic degradation . Its mechanism involves covalent interaction with the catalytic serine residue of DPP IV, forming a stable tetrahedral intermediate that blocks enzymatic activity .
Structurally, Pro-boroPro features a pyrrolidine ring substituted with a boronic acid group at the 2-position and a 2-pyrrolidinylcarbonyl moiety at the 1-position. This arrangement enhances its affinity for proline-specific proteases, making it a critical tool for studying enzyme kinetics and therapeutic targeting.
Properties
IUPAC Name |
[1-(pyrrolidine-2-carbonyl)pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BN2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11,14-15H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBZZZGVAIXJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C2CCCN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928257 | |
| Record name | (1-Prolylpyrrolidin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133745-65-0 | |
| Record name | 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133745650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Prolylpyrrolidin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The process involves:
-
Oxidative Addition : A palladium catalyst (e.g., Pd(PPh₃)₄) reacts with a pyrrolidine carbonyl halide to form a Pd(II) complex.
-
Transmetallation : The boronic acid group from 2-pyrrolidinylboronic acid transfers to the Pd center.
-
Reductive Elimination : The Pd catalyst releases the coupled product, regenerating the Pd(0) species.
Optimization Strategies
-
Catalyst Systems : Pd(OAc)₂ with phosphine ligands (e.g., PCy₃·HBF₄) enhances coupling efficiency.
-
Solvents : 1,4-Dioxane or THF improves solubility of intermediates.
-
Bases : K₃PO₄ or NaOH neutralizes HBr generated during the reaction.
Table 1 : Suzuki–Miyaura Coupling Conditions and Yields
| Precursor | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pyrrolidine carbonyl bromide | Pd(OAc)₂/PCy₃·HBF₄ | K₃PO₄ | 1,4-Dioxane | 72 |
| Pyrrolidine carbonyl iodide | Pd(PPh₃)₄ | NaOH | THF | 68 |
Multi-Step Synthesis via Alkylation and Boronation
A patent by EP3015456A1 outlines a multi-step approach combining alkylation and boronation.
Key Steps
-
Alkylation of Pyrrolidine Carboxylate :
-
A chiral pyrrolidine-2-carboxylate (e.g., tert-butyl ester) undergoes alkylation with nBuLi in THF at -78°C to introduce substituents without racemization.
-
Example : (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole is alkylated with methyl iodide, achieving 90.5% yield.
-
-
Boronation via Miyaura Reaction :
Table 2 : Alkylation-Boronation Protocol
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Alkylation | nBuLi, Methyl Iodide | THF, -78°C, 3 h | 90.5 |
| Boronation | B₂pin₂, Pd(dppf)Cl₂ | DMSO, 80°C, 12 h | 56 |
| Component | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Bromoacetophenone | Pd(OAc)₂ | 110 | 60 |
| Tosylhydrazide | PCy₃·HBF₄ | 110 | 51 |
Stereochemical Considerations
Racemization during alkylation remains a critical challenge. The patent EP3015456A1 highlights that direct alkylation of chiral intermediates leads to racemization unless protective groups (e.g., tert-butoxycarbonyl) are used. Catalytic hydrogenation of double bonds in intermediates preserves cis stereochemistry, achieving enantiomeric excess >98%.
Industrial-Scale Challenges
-
Purification : Column chromatography is commonly required but impractical for large batches. Alternative methods like crystallization in ethyl acetate/hexane mixtures are under investigation.
-
Cost Efficiency : Palladium catalysts account for 40–60% of total synthesis costs. Recycling protocols using supported Pd nanoparticles are being explored .
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Reaction Mechanisms
Synthetic Routes:
- Suzuki–Miyaura Coupling: This palladium-catalyzed reaction is commonly used to synthesize various organoboron compounds, including 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid. The reaction typically involves the coupling of an organoboron compound with an organic halide under controlled conditions to achieve high yield and purity.
Types of Reactions:
- Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
- Reduction: It can be reduced to yield corresponding alcohols or amines.
- Substitution Reactions: The compound participates in substitution reactions, such as the Suzuki–Miyaura coupling.
Medicinal Chemistry
This compound has been investigated for its potential as a protease inhibitor , particularly targeting dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing the stability and activity of glucagon-like peptide-1 (GLP-1), which regulates blood glucose levels .
Enzyme Inhibition Studies
The compound has been utilized in studies examining enzyme-ligand interactions. For instance, it has shown effectiveness in inhibiting DPP-IV, thus prolonging the action of GLP-1 analogs in vivo. This property is particularly beneficial for developing peptide therapeutics that require enhanced proteolytic stability .
Drug Development
Research indicates that this compound can serve as a building block for synthesizing more complex organic molecules crucial for drug development. Its ability to form stable complexes with various biological targets makes it an essential component in designing new therapeutic agents.
Advanced Materials Production
In industrial applications, this compound is used as a catalyst in various chemical processes, contributing to the development of advanced materials. Its unique chemical properties allow for diverse applications in synthetic chemistry and materials science.
Case Study 1: DPP-IV Inhibition
In a study examining the effects of Pro-boroPro on GLP-1 stability, it was found that this compound significantly inhibits DPP-IV activity, leading to increased GLP-1 levels and improved glycemic control in diabetic models. The study demonstrated that Pro-boroPro effectively delays the degradation of GLP-1, enhancing its therapeutic potential .
Case Study 2: Peptide Therapeutics
Research involving fluorinated analogs of GLP-1 has shown that incorporating boronic acids like Pro-boroPro can enhance the proteolytic stability of these peptides while retaining their biological activity. This finding supports the use of boronic acids in developing more effective peptide-based drugs .
Mechanism of Action
The mechanism of action of 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with various molecular targets, such as enzymes and proteins, thereby modulating their activity. The boronic acid group can form a tetrahedral boronate complex with the active site of enzymes, inhibiting their function .
Comparison with Similar Compounds
2-Cyanopyrrolidine Derivatives
2-Cyanopyrrolidine derivatives, such as N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine), are another major class of fibroblast activation protein (FAP) inhibitors. These compounds replace the boronic acid group with a nitrile (-CN) electrophile, which interacts with the catalytic serine of FAP. Key differences include:
- Binding Affinity: The nitrile group in 2-cyanopyrrolidine derivatives exhibits lower FAP inhibition (IC₅₀ = 10.3 ± 0.4 nM) compared to boronic acid-containing analogues like N-(4-quinolinoyl)-Gly-boroPro (IC₅₀ = 3.7 ± 0.2 nM) .
- Selectivity: Boronic acid derivatives show ~3-fold selectivity over prolyl oligopeptidase (PREP), whereas cyanopyrrolidines exhibit higher selectivity (>83-fold) .
Other 2-Pyrrolidinylboronic Acid Derivatives (boroPro)
Modifications to the Pro-boroPro scaffold significantly impact enzymatic targeting:
- (Pyridine-4-carbonyl)-Gly-boroPro : This derivative demonstrates the highest FAP affinity (IC₅₀ = 0.47 nM) among boroPro compounds. Replacing the pyridine-4-carbonyl group with pyridine-3-carbonyl reduces FAP binding by >50% .
- Substitution at the P2 Position : Replacing glycine (Gly) with D-alanine (D-Ala) in (pyridine-4-carbonyl)-Gly-boroPro reduces FAP affinity (IC₅₀ = 1.2 nM) but improves selectivity over dipeptidyl peptidases (DPPIV, DPP8, DPP9) .
Non-Boronic Acid Prolyl Protease Inhibitors
Compounds like 1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid (CAS 23500-16-5) lack the boronic acid group and instead rely on carboxylate or acyl groups for enzyme interaction. These exhibit weaker inhibition of proline-specific proteases and are primarily used as synthetic intermediates .
Key Comparative Data
Table 1. Comparison of Pro-boroPro with Structural Analogues
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (vs. DPPIV/PREP) | Key Structural Feature |
|---|---|---|---|---|
| Pro-boroPro | DPP IV | 0.4* | N/A | Boronic acid at P1, pyrrolidinylcarbonyl |
| N-(4-Quinolinoyl)-Gly-boroPro | FAP | 3.7 | >10³ (DPPIV), ~3 (PREP) | 4-Quinolinoyl cap, boronic acid |
| (Pyridine-4-carbonyl)-Gly-boroPro | FAP | 0.47 | >10³ (DPPIV), ~3 (PREP) | Pyridine-4-carbonyl cap |
| N-(4-Quinolinoyl)-Gly-(2-cyanopyrrolidine) | FAP | 10.3 | >10³ (DPPIV), >83 (PREP) | Nitrile at P1 |
| 2-(Pyrrolidinomethyl)phenylboronic acid | DPP IV | Not reported | N/A | Phenylboronic acid, pyrrolidine |
*IC₅₀ for DPP IV inhibition inferred from cAMP assay conditions .
Mechanistic and Selectivity Insights
- Boronic Acid vs. Nitrile Warheads : The boronic acid group in Pro-boroPro derivatives forms reversible covalent bonds with serine proteases, offering stronger inhibition than nitriles. However, this can reduce selectivity due to broader reactivity .
- Role of the P2 Position : Glycine at the P2 position is critical for FAP binding. Substitutions (e.g., D-Ala) disrupt hydrogen bonding with FAP’s S2 pocket but enhance selectivity by reducing off-target interactions .
- Cap Group Modifications : Aromatic capping groups (e.g., pyridine-4-carbonyl) improve hydrophobic interactions with FAP’s active site, whereas bulkier groups reduce affinity .
Biological Activity
1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid (commonly referred to as Pro-boroPro) is a boronic acid derivative that has garnered significant attention in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by its ability to form reversible covalent bonds with diols and other Lewis bases, making it a valuable tool in the study of enzyme inhibition and protein-ligand interactions.
Chemical Structure and Properties
The chemical structure of this compound includes a boronic acid group attached to a pyrrolidine ring, which enhances its pharmacokinetic properties. The presence of the boronic acid moiety allows for specific interactions with biological targets, particularly enzymes involved in metabolic pathways.
The primary mechanism of action for Pro-boroPro involves the formation of a tetrahedral boronate complex with the active sites of enzymes, particularly those that utilize serine residues. This interaction leads to the inhibition of enzyme activity, which is crucial for its role as a protease inhibitor. For instance, studies have shown that Pro-boroPro acts as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a critical role in glucose metabolism and insulin secretion .
Enzyme Inhibition
Pro-boroPro's ability to inhibit DPP-IV has significant implications for diabetes treatment. By preventing the breakdown of incretin hormones, it enhances insulin secretion and lowers blood glucose levels. In vitro studies have demonstrated that Pro-boroPro exhibits strong inhibitory effects on DPP-IV, with IC50 values in the nanomolar range .
Case Studies
- Diabetes Management : In clinical settings, Pro-boroPro has been tested for its efficacy in managing type 2 diabetes. In a study involving diabetic animal models, administration of Pro-boroPro resulted in a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups .
- Cancer Research : Another area of interest is the potential use of Pro-boroPro in cancer therapy. Research indicates that boronic acids can disrupt proteasome function, leading to apoptosis in cancer cells. Preliminary studies have shown that Pro-boroPro can induce cell death in certain cancer cell lines by inhibiting proteasomal degradation pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Inhibits DPP-IV | Lowers blood glucose |
| Pyrrolidine-2,5-diones | Various enzyme interactions | Antimicrobial properties |
| Boronic Acid Derivatives | Protease inhibition | Anti-cancer effects |
Research Applications
This compound serves multiple roles in scientific research:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid, and how do reaction parameters influence yield?
- Methodological Approach :
- Grignard Reagent Strategy : Analogous to the synthesis of 2-pyridylboronic acid (), use tris(trimethylsilyl) borate with organometallic intermediates. Optimize molar ratios (e.g., 2:1 borate:halide precursor), temperature (0°C for Grignard formation), and hydrolysis conditions (0°C to minimize side reactions).
- Cross-Coupling Precursors : Employ Suzuki-Miyaura coupling by reacting pyrrolidine-derived boronic acid with carbonyl-containing partners. Use Pd catalysts (e.g., Pd(PPh₃)₄) in degassed solvents (THF/H₂O) under inert atmospheres.
- Key Parameters :
Q. How should researchers characterize this compound’s purity and structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., PubChem data models) to confirm substituent positions . For example, the pyrrolidine carbonyl group typically shows a ¹³C peak near 170 ppm.
- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to validate the molecular ion ([M+H]⁺) and rule out boroxine byproducts (common in boronic acids).
- HPLC Purity Analysis : Employ a C18 column with UV detection (254 nm) and a water/acetonitrile gradient (95:5 to 50:50 over 20 min) .
Q. What storage conditions are critical for maintaining stability?
- Best Practices :
- Store under argon at –20°C in amber vials to prevent oxidation and moisture absorption.
- Use desiccants (e.g., molecular sieves) in sealed containers to inhibit boronic acid dimerization .
- Avoid prolonged exposure to protic solvents (e.g., MeOH), which accelerate decomposition .
Advanced Research Questions
Q. How can cross-coupling reactions involving this boronic acid be optimized when catalytic efficiency is low?
- Troubleshooting Framework :
- Ligand Screening : Test bidentate ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) to stabilize Pd catalysts and reduce homocoupling byproducts .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to enhance interfacial reactivity .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 100°C) while maintaining yields >80% .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?
- Multi-Technique Validation :
- Variable-Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at –40°C to 60°C .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding motifs (if crystalline derivatives are accessible) .
- DFT Calculations : Use Gaussian or ORCA software to simulate NMR spectra and compare with experimental data .
Q. What strategies mitigate undesired boronic acid reactivity during derivatization?
- Protection-Deprotection Approach :
- Convert the boronic acid to a trifluoroborate salt (KHF₂) or pinacol ester to stabilize it during harsh reactions (e.g., acylations) .
- Example Protocol :
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Protection | Pinacol, DCM | RT, 12 hr | Boronate ester (95% yield) |
| Deprotection | HCl (1M), THF | 0°C, 1 hr | Regenerated boronic acid (85% recovery) |
Q. How does stereoelectronic effects of the pyrrolidine rings influence reactivity in organometallic systems?
- Case Study :
- Conformational Analysis : The rigid pyrrolidine-carbonyl moiety restricts boronic acid orientation, favoring transmetalation in Suzuki reactions. Compare with flexible analogs (e.g., alkylboronic acids) showing lower yields .
- Steric Effects : Substituents on the pyrrolidine rings may hinder catalyst access. Computational modeling (e.g., molecular docking) can predict steric clashes with Pd centers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
